

Spectroscopic Profile of 4-Decyn-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 4-Decyn-1-ol

Cat. No.: B3056125

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Decyn-1-ol** (CAS No: 69222-06-6), a valuable intermediate in the synthesis of biologically active molecules, including insect pheromones. Due to the scarcity of publicly available experimental spectra, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Decyn-1-ol**. These predictions are derived from computational models and analysis of characteristic spectral features for its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **4-Decyn-1-ol** (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.65	Triplet	2H	H-1 (-CH ₂ OH)
~2.20	Triplet of Triplets	2H	H-3 (-C \equiv C-CH ₂ -)
~2.15	Triplet of Triplets	2H	H-6 (-CH ₂ -C \equiv C-)
~1.70	Quintet	2H	H-2 (-CH ₂ -CH ₂ OH)
~1.40-1.55	Multiplet	4H	H-7, H-8 (-CH ₂ -CH ₂ -)
~1.30	Sextet	2H	H-9 (-CH ₂ -CH ₃)
~0.90	Triplet	3H	H-10 (-CH ₃)
Variable	Broad Singlet	1H	-OH

Table 2: Predicted ¹³C NMR Data for **4-Decyn-1-ol** (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Carbon Atom
~80.5	C-4 or C-5 (-C \equiv C-)
~79.5	C-5 or C-4 (-C \equiv C-)
~62.0	C-1 (-CH ₂ OH)
~31.5	C-2 (-CH ₂ -CH ₂ OH)
~31.0	C-7 (-CH ₂ -)
~22.0	C-8 (-CH ₂ -)
~20.5	C-6 (-CH ₂ -C \equiv C-)
~18.5	C-3 (-C \equiv C-CH ₂ -)
~14.0	C-9 (-CH ₂ -CH ₃)
~13.5	C-10 (-CH ₃)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4-Decyn-1-ol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol)
2955-2850	Strong	C-H stretch (alkane)
2250-2100	Weak to Medium	C≡C stretch (internal alkyne)
1465-1450	Medium	C-H bend (alkane)
1070-1030	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of **4-Decyn-1-ol**

m/z	Proposed Fragment
154	[M] ⁺ (Molecular Ion)
136	[M-H ₂ O] ⁺
125	[M-C ₂ H ₅] ⁺
111	[M-C ₃ H ₇] ⁺
97	[M-C ₄ H ₉] ⁺
83	[M-C ₅ H ₁₁] ⁺
69	[C ₅ H ₉] ⁺
55	[C ₄ H ₇] ⁺
41	[C ₃ H ₅] ⁺

Experimental Protocols

The following sections detail generalized protocols for the spectroscopic analysis of **4-Decyn-1-ol**.

NMR Spectroscopy

2.1.1. Sample Preparation

- Weigh approximately 5-10 mg of **4-Decyn-1-ol** for ^1H NMR or 20-50 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in a clean, dry vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically 0 ppm).
- Transfer the solution into a clean 5 mm NMR tube.
- Cap the NMR tube securely.

2.1.2. Data Acquisition

- Insert the NMR tube into the spectrometer's spinner turbine.
- Place the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- For ^1H NMR, acquire the spectrum using a standard single-pulse experiment.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of liquid **4-Decyn-1-ol** directly onto the center of the ATR crystal.
- If analyzing a solid sample, place a small amount of the solid onto the crystal and apply pressure using the instrument's pressure arm to ensure good contact.

2.2.2. Data Acquisition

- Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
- Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Gas Chromatography-Mass Spectrometry (GC-MS)

2.3.1. Sample Preparation

- Prepare a dilute solution of **4-Decyn-1-ol** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- Transfer the solution to a GC vial.

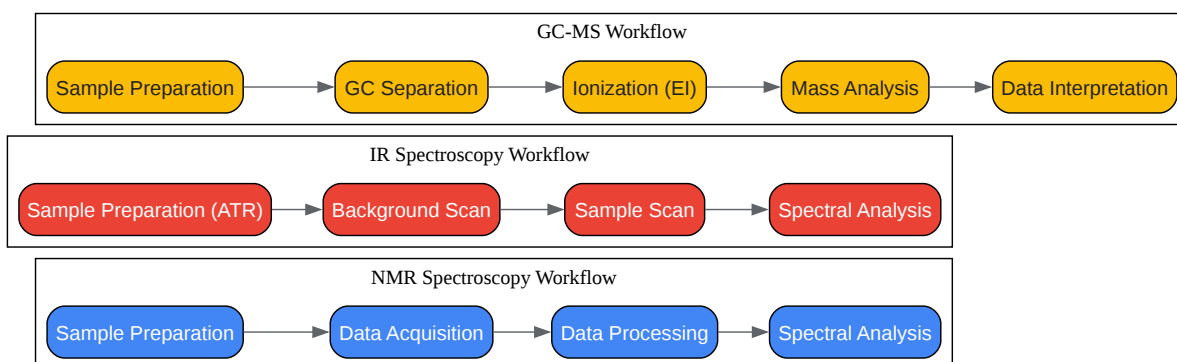
2.3.2. Data Acquisition

- Gas Chromatography:
 - Injector Temperature: Typically set to 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm) is suitable for separating this type of compound.

- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
 - Scan Range: A mass-to-charge ratio (m/z) range of 40-400 amu is typically sufficient to observe the molecular ion and key fragments.

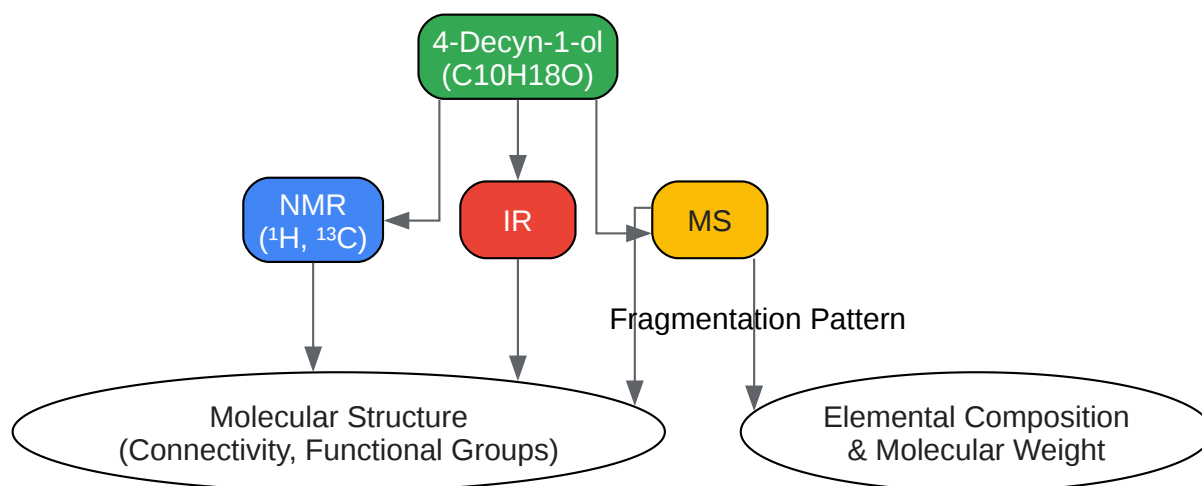
Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.



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Caption: General workflows for NMR, IR, and GC-MS analysis.



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Caption: Relationship between spectroscopic techniques and structural information.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Decyn-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3056125#spectroscopic-data-for-4-decyn-1-ol-nmr-ir-ms\]](https://www.benchchem.com/product/b3056125#spectroscopic-data-for-4-decyn-1-ol-nmr-ir-ms)

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